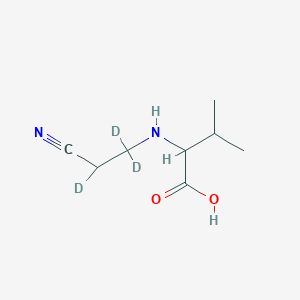

N-(2-Cyanoethyl-(1,1,2-d3)) Valine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Cyanoethyl-(1,1,2-d3)) Valine, also known as NCEV, is an important amino acid derivative used in a variety of scientific research applications. It is a synthetic organic compound, which can be used to study the effects of different types of amino acids on the body. NCEV is a derivative of the naturally occurring amino acid, Valine, and is used in a range of research applications.

Aplicaciones Científicas De Investigación

Synthesis of Hyperbranched Polymeric Materials

N-(2-Cyanoethyl-(1,1,2-d3)) Valine: is utilized in the synthesis of hyperbranched polymeric materials. These materials have a wide range of applications, including serving as catalysts, surfactants, and encapsulating agents in drug delivery systems . The cyanoethylation process of vicinal diamines is a critical step in creating these polymers, which are known for their highly branched, three-dimensional structures.

Post-Synthetic RNA Modification

The compound plays a significant role in the post-synthetic modification of RNA oligonucleotides. This process is essential for introducing various nucleobase modifications, which can include hypermodified functional groups, fluorescent dyes, photoreactive groups, disulfide crosslinks, and nitroxide spin labels . These modifications are crucial for studying the structure, stability, and biological activity of RNAs.

Nucleotide Synthesis

N-(2-Cyanoethyl)-DL-valine-d3: is used as a phosphitylation reagent in the synthesis of nucleotides by the phosphite method . This method is a cornerstone in the production of oligonucleotides for therapeutic and research purposes, including antisense and siRNA technologies.

Solid-Phase DNA Synthesis

The compound is involved in the in-situ preparation of deoxyribonucleoside phosphoramidites, which are then applied directly on an automatic solid-phase DNA synthesizer . This application is pivotal in the field of genomics and molecular biology, where rapid and accurate DNA synthesis is required.

Synthesis of Modified Oligoribonucleotides

Modified oligoribonucleotides are synthesized using N-(2-Cyanoethyl)-DL-valine-d3 to enhance their drug-like properties. These modifications can improve the therapeutic potential of RNA-based drugs by increasing their stability and efficacy .

Phosphoramidite Reagent Preparation

This compound is also used in the preparation of prosphoramidite reagents, which are essential for the synthesis of short DNA or RNA oligomers. These oligomers are used in a variety of applications, including genetic testing, research, and as part of therapeutic strategies .

Propiedades

IUPAC Name |

2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXODTWPQTIHO-JXIVCAPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyanoethyl-(1,1,2-d3)) Valine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)